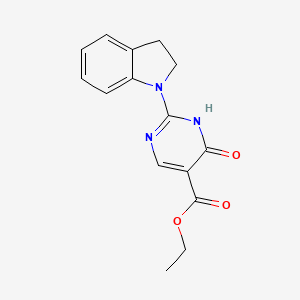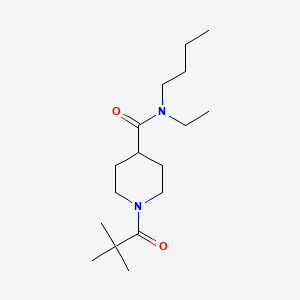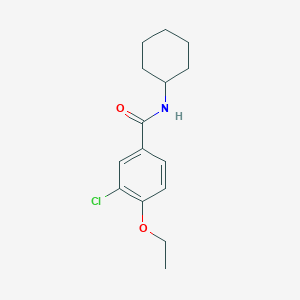![molecular formula C22H28N2O4 B4779425 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4779425.png)
1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine
Overview
Description
1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine, also known as MPBP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained attention due to its potential application in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine is not fully understood. However, it has been suggested that 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine acts as a partial agonist at the dopamine D3 receptor, which may contribute to its antipsychotic and anxiolytic effects. 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine has also been shown to act as a 5-HT1A receptor agonist, which may contribute to its antidepressant-like effects.
Biochemical and Physiological Effects:
1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine is its potential as a radioligand for imaging the serotonin 5-HT1A receptor in the brain using PET. This can provide valuable information about the distribution and density of these receptors in the brain. However, one limitation of 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine is its relatively low potency as a dopamine D3 receptor antagonist, which may limit its therapeutic potential in this area.
Future Directions
There are several future directions for research on 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine. One area of research is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine. Another area of research is the investigation of the potential of 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine as a treatment for drug addiction. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine and its potential therapeutic applications in the treatment of various diseases.
Scientific Research Applications
1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential application in the treatment of various diseases. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine has also been investigated for its potential as a dopamine D3 receptor antagonist, which is a promising target for the treatment of drug addiction. Additionally, 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine has been shown to have potential as a radioligand for imaging the serotonin 5-HT1A receptor in the brain using positron emission tomography (PET).
properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-18(28-21-12-8-7-11-20(21)27-3)22(25)24-15-13-23(14-16-24)17-9-5-6-10-19(17)26-2/h5-12,18H,4,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRARBQXNCHXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=C2OC)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dichlorophenyl)-2-{[4-propyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4779349.png)
![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B4779351.png)

![8-(2-methoxyethyl)-1,7-dimethyl-3-[2-(4-morpholinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4779363.png)
![methyl 6-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4779365.png)
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4779367.png)
![1-[(4-sec-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B4779368.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4779370.png)
![5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4779371.png)
![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4779377.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(methylthio)benzamide](/img/structure/B4779384.png)
![4-bromo-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}-2-thiophenecarboxamide](/img/structure/B4779398.png)

